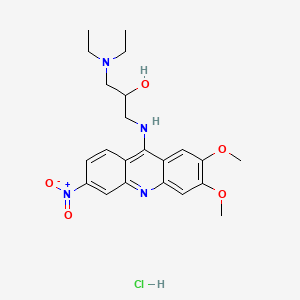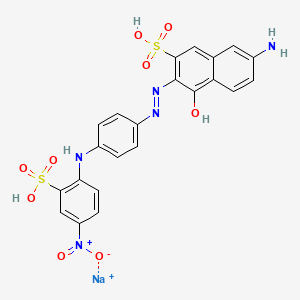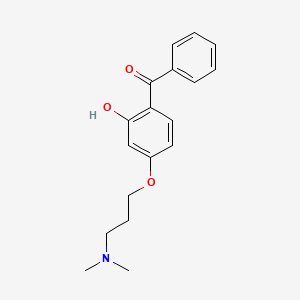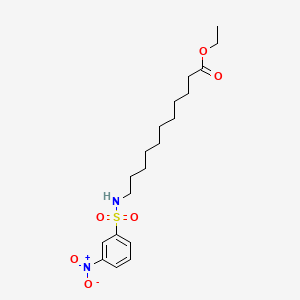
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester is a complex organic compound with the molecular formula C16H20N2O5. This compound is known for its unique structure, which includes a benzoxazine ring and an ethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester typically involves the reaction of 4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, temperature range 50-70°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, temperature range 0-25°C.
Substitution: Various nucleophiles (e.g., amines, alcohols); conditionssolvent medium, temperature range 20-40°C.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Ester derivatives
Wissenschaftliche Forschungsanwendungen
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Acetic acid, (((1-(4-methyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester
- **Acetic acid, (((1-(4-propyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester
Uniqueness
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)0XY)-, ethyl ester is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
91119-63-0 |
|---|---|
Molekularformel |
C16H20N2O5 |
Molekulargewicht |
320.34 g/mol |
IUPAC-Name |
ethyl 2-[(Z)-1-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)ethylideneamino]oxyacetate |
InChI |
InChI=1S/C16H20N2O5/c1-4-18-13-8-12(6-7-14(13)22-9-15(18)19)11(3)17-23-10-16(20)21-5-2/h6-8H,4-5,9-10H2,1-3H3/b17-11- |
InChI-Schlüssel |
REKCXGSRVFVGIW-BOPFTXTBSA-N |
Isomerische SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)/C(=N\OCC(=O)OCC)/C |
Kanonische SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C(=NOCC(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















